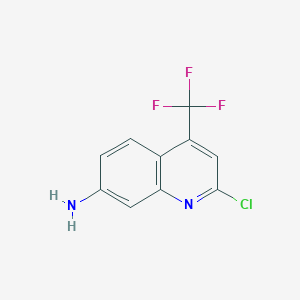
2-Chloro-4-(trifluoromethyl)quinolin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(trifluoromethyl)quinolin-7-amine is a chemical compound with the molecular formula C10H6ClF3N2 It is a quinoline derivative, characterized by the presence of a chlorine atom at the 2-position, a trifluoromethyl group at the 4-position, and an amine group at the 7-position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethyl)quinolin-7-amine typically involves the following steps:
Cyclization Reaction: The quinoline ring is formed through a cyclization reaction involving aniline derivatives and ethyl 4,4,4-trifluoroacetoacetate under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization and halogenation reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(trifluoromethyl)quinolin-7-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-Chloro-4-(trifluoromethyl)quinolin-7-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trifluoromethyl)quinolin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and regulation . The compound’s ability to induce apoptosis and cell cycle arrest in cancer cells is attributed to its interaction with these molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)quinolin-4-amine: Another quinoline derivative with similar structural features and biological activities.
4-Chloro-7-(trifluoromethyl)quinoline: A related compound used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
2-Chloro-4-(trifluoromethyl)quinolin-7-amine is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H6ClF3N2 |
|---|---|
Molecular Weight |
246.61 g/mol |
IUPAC Name |
2-chloro-4-(trifluoromethyl)quinolin-7-amine |
InChI |
InChI=1S/C10H6ClF3N2/c11-9-4-7(10(12,13)14)6-2-1-5(15)3-8(6)16-9/h1-4H,15H2 |
InChI Key |
ZLAHUGAHLVTJFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(C=C2C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


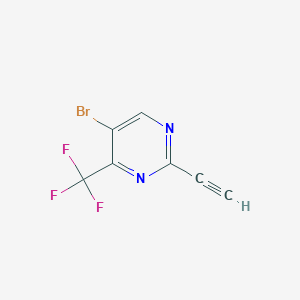

![3-Butyn-2-ol, 4-[5-(dimethylamino)-1-naphthalenyl]-2-methyl-](/img/structure/B11864245.png)
![7-Chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11864253.png)
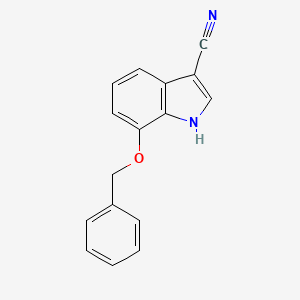

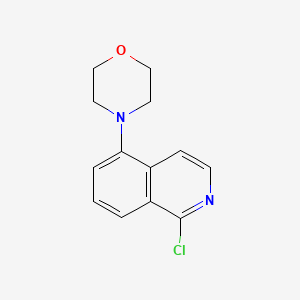

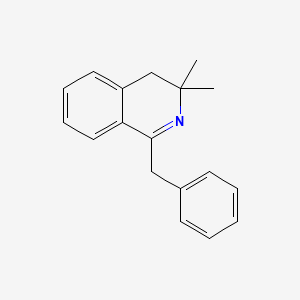




![2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11864342.png)
